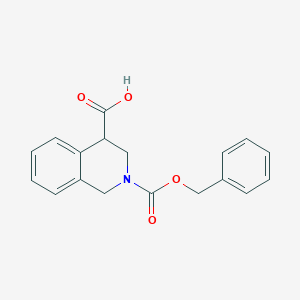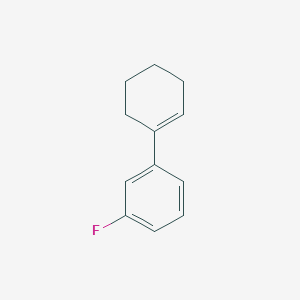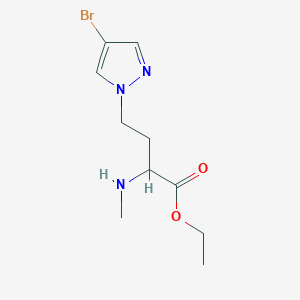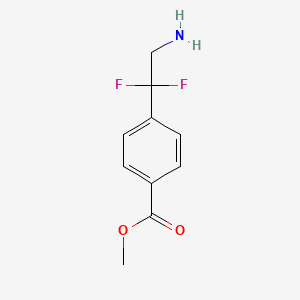
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid group attached to a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted under nucleophilic conditions, often using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like amines can be used.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological pathways. Its structure is similar to that of natural alkaloids, which are known to interact with various biological receptors.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydroisoquinoline: The parent compound, lacking the benzyloxycarbonyl and carboxylic acid groups.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
N-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
Uniqueness
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Propiedades
Fórmula molecular |
C18H17NO4 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-11-19(10-14-8-4-5-9-15(14)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) |
Clave InChI |
MIPKGOADBNIINP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)


![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)


![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)




